2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
Historical Evolution of DPP Chemistry
Diketopyrrolopyrroles (DPPs) were first synthesized in the 1970s as high-performance pigments for automotive paints, prized for their photostability and vivid coloration. The discovery of their semiconducting properties in the early 2000s marked a paradigm shift, with researchers leveraging the DPP core’s electron-deficient nature to create donor-acceptor polymers for organic electronics. Early work focused on unfused DPP-thiophene copolymers, which exhibited moderate charge carrier mobilities (~0.1 cm²V⁻¹s⁻¹). The introduction of ring-fused DPP derivatives in the 2010s, such as DPPFu, significantly enhanced backbone coplanarity, boosting mobilities to >1 cm²V⁻¹s⁻¹. Parallel developments in small-molecule DPPs expanded their utility into organic photovoltaics, with power conversion efficiencies exceeding 8% by 2015.
Contextual Positioning of 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
This compound belongs to the N-alkylated DPP family, distinguished by its benzyl and methyl substituents at the 2- and 5-positions, respectively (Table 1). Unlike conventional DPP pigments that prioritize π-π stacking through minimal substitution, this derivative employs strategic functionalization:
- Benzyl group : Introduces steric bulk to modulate crystallinity while maintaining solubility in chlorinated solvents.
- Methyl group : Reduces rotational freedom at the pyrrolidine nitrogen, enhancing conformational stability.
Table 1: Comparative Analysis of DPP Derivatives
The compound’s intermediate molecular weight (244.29 Da) positions it as a precursor for higher-order architectures rather than a standalone semiconductor. Its synthesis via Stille coupling or direct arylation remains unexplored in peer-reviewed literature, suggesting untapped potential in polymer chemistry.
Contemporary Significance in Materials Science Research
Recent studies emphasize the role of N-substituents in tuning DPP-based materials:
- Steric effects : O-Benzyl groups in derivatives like mDoBDPP induce −36.1° out-of-plane distortions, reducing aggregation compared to N-substituted analogs. For 2-benzyl-5-methyl-DPP, the benzyl group’s planar orientation relative to the DPP core may facilitate controlled π-orbital overlap.
- Electron transport : While unfused DPP polymers exhibit ambipolar charge transport, the methyl group in this compound could localize electron density, favoring n-type behavior.
Ongoing research explores its utility as:
Theoretical Frameworks Governing DPP Chemistry
Density functional theory (DFT) calculations reveal critical structure-property relationships:
- Frontier orbitals : The benzyl group’s electron-donating resonance effect raises the HOMO level (−5.50 eV vs. −5.66 eV for alkyl-DPPs), narrowing the electrochemical gap to 1.62 eV.
- Intermolecular interactions : Van der Waals potentials between benzyl groups (∼−4.5 kcal/mol) compete with π-π stacking energies (−8.2 kcal/mol), creating a delicate balance between solubility and charge transport.
Table 2: Theoretical Parameters for DPP Derivatives
| Parameter | 2-Benzyl-5-methyl-DPP | PBDTT-DPPFu |
|---|---|---|
| HOMO (eV) | −5.50 (est.) | −5.50 |
| LUMO (eV) | −3.88 (est.) | −3.88 |
| ΔEᵥdW (kcal/mol) | −4.5 | −7.1 |
| Dihedral Angle (°) | 9.6 | 2.3 |
The methyl group’s inductive effect (−I) further stabilizes the lactam carbonyl groups, increasing resistance to hydrolytic degradation compared to unsubstituted DPPs. Molecular dynamics simulations suggest that these substitutions reduce torsional disorder in polymer backbones by 18%, a critical factor for high-mobility semiconductors.
Properties
IUPAC Name |
5-benzyl-2-methyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-8-11-12(9-15)14(18)16(13(11)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWLTIVHNDEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate starting materials under controlled conditions. For instance, the reaction of a benzyl-substituted amine with a suitable diketone can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione has been investigated for its potential biological activities. Studies have indicated that this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. For example, it has shown efficacy against various cancer cell lines in vitro, suggesting its potential as a lead compound for further drug development.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its unique structural features. It can be used to synthesize various derivatives that may possess enhanced biological activity or novel properties.
Synthesis Pathway Example
The synthesis of derivatives from this compound can be achieved through:
- Alkylation reactions : Introducing different alkyl groups to modify solubility and reactivity.
- Amination : Reacting with amines to create new compounds with potential biological activities.
Material Sciences
In material sciences, the compound's unique properties make it suitable for developing advanced materials such as polymers or coatings with specific functionalities.
Application Example: Coatings
Research has explored the use of this compound in formulating coatings that exhibit improved chemical resistance and durability. The incorporation of this compound into polymer matrices has shown promising results in enhancing mechanical properties while maintaining flexibility.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Research
(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester (Compound 7)
- Molecular Formula : C₂₁H₁₉Cl₂N₅O₃ .
- Key Structural Differences: Incorporates a benzotriazole-carbonyl group at position 5 and a 3,5-dichlorobenzyl ester at position 2.
- Biological Activity :
Substituent Impact on Solubility and Bioavailability
- 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: The benzyl and methyl groups are neutral to weakly electron-donating, favoring moderate solubility in organic solvents. No solubility data is available in the provided evidence, but its smaller size (244.29 g/mol) suggests better aqueous solubility than compound 7 .
- Compound 7: The dichlorobenzyl ester and benzotriazole groups reduce aqueous solubility, necessitating formulation optimization for in vivo studies.
Derivatives in Materials Science
Pyrrolo[3,4-c]pyrrole-1,3-dione (DPPD)-Based Polymers
- Backbone Modifications: Polymers incorporating thieno[3,4-c]pyrrole-4,6-dione (TPD) or pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) units exhibit tunable band gaps (e.g., 2.04 eV for PBDTT–DPPD) for solar cell applications .
- Key Differences from Target Compound :
- The target compound’s saturated tetrahydropyrrolo core lacks the extended π-conjugation required for photovoltaic efficiency, limiting its utility in optoelectronics.
- Substituents like benzyl/methyl are electronically neutral, whereas TPD/DPP units are strong electron-withdrawing groups, critical for charge transport in polymers .
Comparative Data Table
Research Implications and Gaps
- Pharmaceutical Applications : The target compound’s safety profile and synthetic accessibility make it a candidate for further derivatization, but biological activity data (e.g., enzyme inhibition) is lacking compared to compound 7 .
- Materials Science : While DPPD-based polymers excel in optoelectronics, the saturated core of this compound limits its utility in conjugated systems. Future work could explore unsaturated analogs for electronic applications .
Biological Activity
2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS No. 86732-18-5) is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- IUPAC Name : 2-benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has been tested against:
- Hepatocellular carcinoma (HepG2)
- Mammary gland cancer (MCF-7)
- Breast cancer (MDA-MB-231)
- Epithelioid cervix carcinoma (HeLa)
The results indicated that this compound exhibits significant cytotoxicity with varying IC50 values across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.83 |
| MCF-7 | 3.64 |
| MDA-MB-231 | 2.14 |
| HeLa | 5.18 |
These values suggest that this compound is particularly potent against MDA-MB-231 cells compared to standard reference drugs like doxorubicin and sunitinib .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
-
Inhibition of Protein Kinases : The compound has shown potent inhibitory activity against several key protein kinases involved in cancer progression:
- EGFR: IC50 = 0.279 µM
- HER2: IC50 = 0.224 µM
- VEGFR2: IC50 = 0.565 µM
- CDK2: IC50 = 0.886 µM
- Induction of Apoptosis : The compound has been observed to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase, contributing to its cytotoxic effects on cancer cells .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and target proteins such as EGFR and HER2, which are critical in cancer cell signaling pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the molecular structure can significantly influence biological activity:
- Compounds with methoxy substitutions demonstrated enhanced potency.
- The presence of a pyrrole ring system was associated with increased cytotoxicity compared to other substitutions.
These insights can guide future synthesis efforts to optimize the efficacy of this class of compounds .
Case Studies
A notable study evaluated the biological properties of a series of related compounds including derivatives of isatin and thiazolidinedione. The study found that certain modifications led to improved anticancer activities and selectivity towards specific cancer cell lines .
Another investigation into similar pyrrole derivatives revealed their potential as dual inhibitors of kinase activity and apoptosis in various cancer types, supporting the therapeutic promise of these compounds .
Q & A
Q. What are the key synthetic strategies for 2-benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione?
The compound is synthesized via 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimide derivatives. A one-pot method using Ag(I) catalysis (e.g., AgOAc) enables efficient cycloaddition, followed by oxidation with DDQ to yield the pyrrolo[3,4-c]pyrrole-1,3-dione core. Substituents like benzyl and methyl groups are introduced via pre-functionalized aldehydes or alkylation steps .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | AgOAc, Et₃N, RT | 60–85 | |
| Oxidation | DDQ, CH₂Cl₂ | 41–78 | |
| Functionalization | Alkylamine/NaOR | >90 |
Q. How is the molecular structure of this compound characterized?
X-ray crystallography and NMR spectroscopy are primary tools. The fused pyrrolo-pyrrole dione system exhibits a planar backbone, with substituents (e.g., benzyl) influencing stereochemistry. For example, the cis-configuration of substituents at positions 2 and 5 is confirmed via NOESY correlations and single-crystal diffraction .
Key Structural Features:
Q. What spectroscopic techniques are used to confirm purity and identity?
- ¹H/¹³C NMR: Assignments focus on the dione carbonyl signals (δ ~170–175 ppm) and aromatic protons (δ 7.2–7.4 ppm for benzyl).
- HRMS: Molecular ion peaks (e.g., [M+H]⁺ at m/z 244.12) validate stoichiometry.
- FT-IR: Strong C=O stretches (~1700 cm⁻¹) confirm the dione functionality .
Advanced Research Questions
Q. How does structural modification of the benzyl/methyl groups impact electronic properties in polymer semiconductors?
Substituents tune the HOMO/LUMO levels and charge transport. For example:
- Benzyl groups increase steric hindrance, reducing π-π stacking but enhancing solubility.
- Methyl groups lower LUMO levels (e.g., −3.5 eV) compared to unsubstituted analogs, favoring p-type semiconductor behavior in organic thin-film transistors (hole mobility: 0.013 cm² V⁻¹ s⁻¹) .
Table 2: Electronic Properties of Related Polymers
| Polymer Backbone | LUMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Application |
|---|---|---|---|
| 1,3-DPP + quaterthiophene | −3.5 | 0.013 | OTFTs |
| 1,4-DPP + thiophene | −3.8 | 0.008 | Solar cells |
Q. How can conflicting charge mobility data across studies be resolved?
Discrepancies arise from morphological differences (e.g., film crystallinity) and side-chain engineering . For instance:
- Solvent annealing improves polymer ordering, enhancing mobility.
- Bithiophene spacers between dione units reduce steric clashes, increasing PCE in solar cells from 4.62% to >6% .
Methodological Recommendations:
Q. What strategies optimize this compound’s reactivity for functionalization?
Q. How is this compound applied in perovskite solar cells (PSCs)?
As a dopant-free hole transport material (HTM) , derivatives of this compound improve stability against sputtering-induced degradation. Key metrics:
Q. What analytical challenges arise in quantifying trace impurities?
- Residual solvents (e.g., DMF, toluene) are detected via GC-MS but require ion-pairing HPLC for polar impurities.
- Metal catalysts (e.g., Ag⁺) are quantified using ICP-OES, with detection limits ~0.1 ppm .
Contradictions and Open Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
